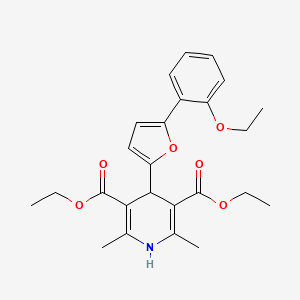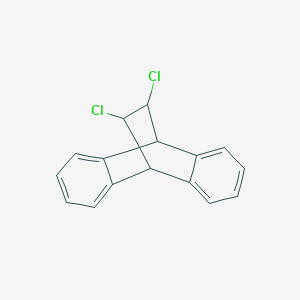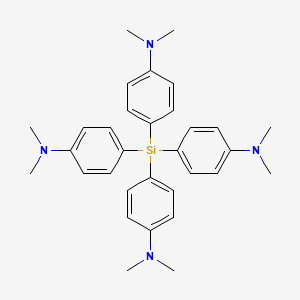
Tetrakis(4-(dimethylamino)phenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(4-(dimethylamino)phenyl)silane is an organosilicon compound with the molecular formula C32H40N4Si It is characterized by the presence of four 4-(dimethylamino)phenyl groups attached to a central silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(4-(dimethylamino)phenyl)silane typically involves the reaction of silicon tetrachloride with 4-(dimethylamino)phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
SiCl4+4C6H4(NMe2)MgBr→Si(C6H4(NMe2))4+4MgBrCl
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(4-(dimethylamino)phenyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and other silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products
Oxidation: Silanol derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Hydrolysis: Silanols and other silicon-containing compounds.
Wissenschaftliche Forschungsanwendungen
Tetrakis(4-(dimethylamino)phenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the development of biosensors and as a labeling agent for biomolecules.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Tetrakis(4-(dimethylamino)phenyl)silane exerts its effects depends on the specific application. In general, the compound interacts with molecular targets through its silicon center and the dimethylamino groups. These interactions can involve coordination with metal ions, hydrogen bonding, and other non-covalent interactions. The pathways involved may include signal transduction, molecular recognition, and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrakis(dimethylamino)silane
- Tetrakis(ethylmethylamino)silane
- Tetrakis(trimethylsilyloxy)silane
Uniqueness
Tetrakis(4-(dimethylamino)phenyl)silane is unique due to the presence of the 4-(dimethylamino)phenyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
18881-91-9 |
|---|---|
Molekularformel |
C32H40N4Si |
Molekulargewicht |
508.8 g/mol |
IUPAC-Name |
N,N-dimethyl-4-tris[4-(dimethylamino)phenyl]silylaniline |
InChI |
InChI=1S/C32H40N4Si/c1-33(2)25-9-17-29(18-10-25)37(30-19-11-26(12-20-30)34(3)4,31-21-13-27(14-22-31)35(5)6)32-23-15-28(16-24-32)36(7)8/h9-24H,1-8H3 |
InChI-Schlüssel |
ADVNPKJLFREFOI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



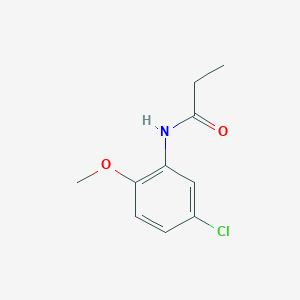
![2-(2,3,4,6-tetrachlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11943600.png)



![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)
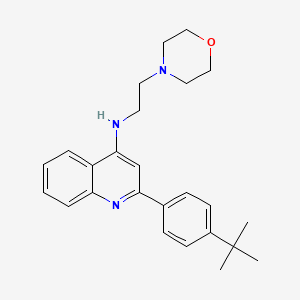
![7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane](/img/structure/B11943649.png)
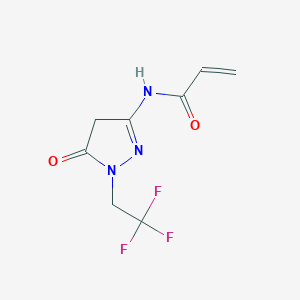

![2-Nitro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B11943662.png)
